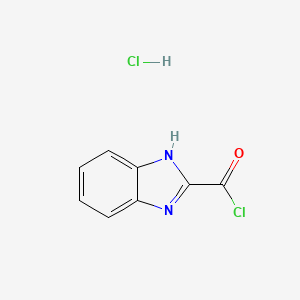

Chlorure de 1H-benzimidazole-2-carbonyle, chlorhydrate

Vue d'ensemble

Description

1H-Benzimidazole-2-carbonyl chloride hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This compound is particularly significant due to its versatile applications in scientific research, pharmaceuticals, and industrial processes.

Applications De Recherche Scientifique

1H-Benzimidazole-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various benzimidazole derivatives, which are important intermediates in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Medicine: Benzimidazole derivatives have shown potential as therapeutic agents for treating various diseases, including cancer, viral infections, and inflammatory conditions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

This compound belongs to the benzimidazole group, which has been found to exhibit antibacterial and antifungal properties . .

Mode of Action

As a member of the benzimidazole group, it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to the death of the microorganism

Biochemical Pathways

Given its potential antibacterial and antifungal properties , it may interfere with essential metabolic pathways in these microorganisms, leading to their death. More research is required to identify the exact pathways affected by this compound.

Result of Action

As a potential antibacterial and antifungal agent , it may lead to the death of these microorganisms, but the exact molecular and cellular changes induced by this compound remain to be determined.

Méthodes De Préparation

The synthesis of 1H-benzimidazole-2-carbonyl chloride hydrochloride typically involves the reaction of benzimidazole with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

1H-Benzimidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of benzimidazole-2-carboxylic acid and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-2-carbonyl chloride hydrochloride can be compared with other benzimidazole derivatives, such as:

2-Aminobenzimidazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

Benzimidazole-2-carboxylic acid: An intermediate in organic synthesis with applications in pharmaceuticals and materials science.

Benzimidazole-2-thiol: Known for its applications in corrosion inhibition and as a ligand in coordination chemistry.

The uniqueness of 1H-benzimidazole-2-carbonyl chloride hydrochloride lies in its reactivity and versatility, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

1H-benzimidazole-2-carbonyl chloride hydrochloride (CAS No. 337508-58-4) is a benzimidazole derivative characterized by a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₆Cl₂N₂O

- Molecular Weight : 217.05 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents

The biological activity of 1H-benzimidazole-2-carbonyl chloride hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. The reactive carbonyl chloride group facilitates nucleophilic substitution reactions, enabling the compound to form covalent bonds with target proteins and enzymes.

Antimicrobial Activity

1H-benzimidazole derivatives have shown significant antimicrobial properties. A study demonstrated that compounds similar to 1H-benzimidazole-2-carbonyl chloride hydrochloride exhibited potent activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-benzimidazole-2-carbonyl chloride | E. coli | 32 µg/mL |

| 1H-benzimidazole-5-carbonyl chloride | S. aureus | 16 µg/mL |

| Benzimidazole | C. albicans | 64 µg/mL |

Antiviral Activity

Research has indicated that benzimidazole derivatives can inhibit viral replication. Specifically, studies on related compounds have shown effectiveness against RNA viruses, including human cytomegalovirus (HCMV). The proposed mechanism involves the inhibition of viral RNA synthesis by blocking RNA polymerase II.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a derivative similar to 1H-benzimidazole-2-carbonyl chloride hydrochloride was found to induce apoptosis in cancer cells through activation of caspase pathways and cell cycle arrest at the G2/M phase.

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis | |

| Lung Cancer | 15 | Cell cycle arrest | |

| Colon Cancer | 20 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, including 1H-benzimidazole-2-carbonyl chloride hydrochloride. The study employed a disk diffusion method and reported that the compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines revealed that treatment with 1H-benzimidazole-2-carbonyl chloride hydrochloride led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

1H-benzimidazole-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O.ClH/c9-7(12)8-10-5-3-1-2-4-6(5)11-8;/h1-4H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWWBKRYDGFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379949 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-58-4 | |

| Record name | 1H-Benzimidazole-2-carbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337508-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazole-2-carbonyl chloride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.